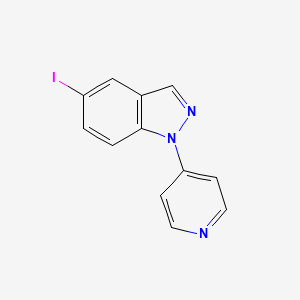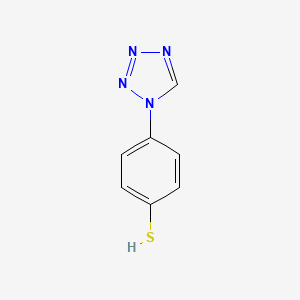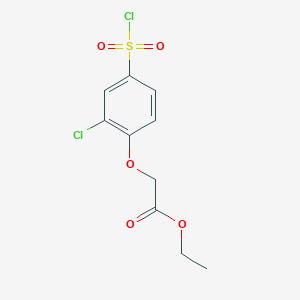
methyl 3-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl 3-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate: is a chemical compound that belongs to the class of chroman derivatives. Chromans are known for their diverse biological activities and are often used in medicinal chemistry. This compound features an amino group at the third position, a carboxylic acid methyl ester group at the sixth position, and a chroman ring structure, which is a benzopyran derivative.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination using suitable reagents such as ammonia or amines.
Esterification: The carboxylic acid group at the sixth position can be esterified using methanol in the presence of an acid catalyst like sulfuric acid or trimethylchlorosilane.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chroman derivatives.
科学研究应用
Chemistry: methyl 3-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antioxidant, anti-inflammatory, or antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of drugs targeting various diseases such as cancer, cardiovascular disorders, and neurodegenerative diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl 3-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their function. The chroman ring structure may interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further participate in biochemical pathways.
相似化合物的比较
3-Amino-chroman-6-carboxylic acid: Lacks the ester group, making it less lipophilic.
3-Amino-chroman-6-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
3-Amino-2H-chromen-2-one: Contains a chromenone ring instead of a chroman ring.
Uniqueness: methyl 3-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl ester group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
属性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC 名称 |
methyl 3-amino-3,4-dihydro-2H-chromene-6-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-14-11(13)7-2-3-10-8(4-7)5-9(12)6-15-10/h2-4,9H,5-6,12H2,1H3 |
InChI 键 |
ZQSBENLBVARHAX-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC2=C(C=C1)OCC(C2)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3,4,5,6-tetrahydro-2H-[1,3']bipyridinyl 1'-oxide](/img/structure/B8693107.png)
![2-[2-(2-Nitrophenyl)ethenyl]pyridine](/img/structure/B8693115.png)




